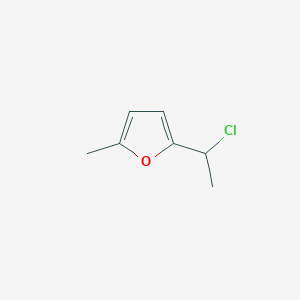

2-(1-Chloroethyl)-5-methylfuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Chloroethyl)-5-methylfuran is an organic compound characterized by a furan ring substituted with a 1-chloroethyl group at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-5-methylfuran typically involves the chlorination of 5-methylfuran followed by the introduction of the 1-chloroethyl group. One common method involves the reaction of 5-methylfuran with acetaldehyde and hydrochloric acid in the presence of a catalyst to form the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-5-methylfuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

2-(1-Chloroethyl)-5-methylfuran has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-(1-Chloroethyl)-5-methylfuran exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

2-(1-Chloroethyl)furan: Similar structure but lacks the methyl group at the fifth position.

2-(1-Chloroethyl)-5-ethylfuran: Similar structure with an ethyl group instead of a methyl group.

2-(1-Chloroethyl)-5-methoxyfuran: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

2-(1-Chloroethyl)-5-methylfuran is unique due to the specific positioning of the chloroethyl and methyl groups on the furan ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Biological Activity

2-(1-Chloroethyl)-5-methylfuran (CAS No. 917769-48-3) is an organic compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a furan ring substituted with a chloroethyl group and a methyl group. This unique arrangement contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H9ClO |

| Molecular Weight | 162.60 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating its efficacy, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.

- Case Study : An experiment involving the testing of this compound against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.

- Mechanism of Action : It is hypothesized that the chloroethyl moiety plays a crucial role in the compound's ability to form reactive intermediates that can interact with cellular macromolecules, leading to cell death .

Toxicological Studies

Toxicological assessments are vital for understanding the safety profile of this compound. Studies have indicated that while the compound exhibits biological activity, it also has potential toxic effects at higher concentrations.

- Findings : In vitro studies revealed cytotoxic effects on human liver cells at concentrations exceeding 100 µg/mL, indicating a need for careful dosage regulation in therapeutic applications .

Summary of Key Studies

Properties

CAS No. |

917769-48-3 |

|---|---|

Molecular Formula |

C7H9ClO |

Molecular Weight |

144.60 g/mol |

IUPAC Name |

2-(1-chloroethyl)-5-methylfuran |

InChI |

InChI=1S/C7H9ClO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,1-2H3 |

InChI Key |

ICSINTJRLBDYIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.